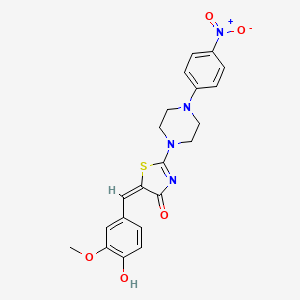

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one

描述

属性

IUPAC Name |

(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O5S/c1-30-18-12-14(2-7-17(18)26)13-19-20(27)22-21(31-19)24-10-8-23(9-11-24)15-3-5-16(6-4-15)25(28)29/h2-7,12-13,26H,8-11H2,1H3/b19-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPQJMVBPWUIIR-CPNJWEJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for various biological activities.

- Piperazine Moiety : This structure is often associated with pharmacological effects, particularly in central nervous system (CNS) activity.

- Hydroxy and Methoxy Substituents : These functional groups can influence the compound's reactivity and biological interactions.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation across various cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve the inhibition of specific protein kinases such as DYRK1A, which is implicated in tumor growth and progression .

| Compound | IC50 (μM) | Cell Line | Reference |

|---|---|---|---|

| Compound A | 0.028 | Huh7 D12 | |

| Compound B | 0.033 | MDA-MB 231 | |

| Compound C | 0.045 | HCT116 |

Antimicrobial Activity

Thiazole derivatives have also been evaluated for their antimicrobial properties. Preliminary results suggest that compounds with similar structures can inhibit the growth of various bacterial strains. The presence of the piperazine group may enhance this activity by facilitating interaction with microbial membranes .

The biological activity of this compound is primarily attributed to:

- Inhibition of Protein Kinases : The compound has been shown to inhibit DYRK1A and other kinases, which play crucial roles in cell cycle regulation and apoptosis.

- Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to increased cell death.

Case Studies

- In Vitro Studies : In a study assessing the cytotoxic effects on M-HeLa (cervical carcinoma) cells, compounds derived from thiazole structures demonstrated significantly higher cytotoxicity compared to standard treatments like Sorafenib. The selectivity index was calculated to evaluate the safety profile against normal cells .

- Animal Models : Animal studies involving picrotoxin-induced convulsion models demonstrated that certain thiazole derivatives could reduce seizure frequency, suggesting potential applications in neurological disorders .

科学研究应用

Pharmacological Applications

1.1 Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one demonstrate effectiveness against various bacterial strains. For instance, thiazole-based compounds have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli, suggesting potential for development as antibacterial agents .

1.2 Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer potential. The compound under consideration has shown promise in inhibiting cancer cell proliferation in vitro, particularly against breast and colon cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through mitochondrial pathways, making it a candidate for further development as an anticancer drug .

1.3 Neuropharmacological Effects

The piperazine moiety in the compound is associated with neuropharmacological activities. Preliminary studies suggest that it may exhibit anxiolytic and antidepressant effects, possibly by modulating neurotransmitter systems such as serotonin and dopamine . This positions the compound as a potential lead for developing new treatments for mood disorders.

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has been tested against monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are critical in neurological disorders. The results indicate that it may serve as a dual inhibitor, providing a multi-target approach to treating neurodegenerative diseases .

2.2 Antioxidant Activity

Thiazole derivatives have been recognized for their antioxidant properties. The compound's ability to scavenge free radicals has been demonstrated in several assays, indicating potential applications in preventing oxidative stress-related diseases . This characteristic is particularly valuable in developing nutraceuticals or functional foods.

Material Science Applications

3.1 Coordination Chemistry

The unique structure of this compound allows it to form complexes with transition metals. Such metal complexes have shown enhanced catalytic activity in organic reactions, particularly in oxidation processes . This opens avenues for its use in green chemistry applications.

3.2 Development of Sensors

Due to its electronic properties, the compound has potential applications in sensor technology. Studies are underway to explore its use as a chemosensor for detecting heavy metals and other pollutants, leveraging its ability to form stable complexes with various ions .

相似化合物的比较

Structural Variations and Substituent Effects

The table below compares key structural features and substituents of the target compound with analogs:

Key Observations:

- Hydrogen-Bonding Capacity: The 4-OH and 3-OCH₃ groups in the target compound may improve solubility and target binding compared to analogs with methoxy or allyloxy groups .

- Piperazine vs. Piperidine: Piperazine rings (as in the target compound) offer greater conformational flexibility and hydrogen-bonding sites than piperidine derivatives .

常见问题

Q. What are the optimized synthetic routes for (E)-5-(4-hydroxy-3-methoxybenzylidene)-2-(4-(4-nitrophenyl)piperazin-1-yl)thiazol-4(5H)-one?

The synthesis typically involves a Knoevenagel condensation between a thiazol-4-one precursor and a substituted benzaldehyde. outlines a general procedure: refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with thioglycolic acid to form the thiazole core, followed by condensation with 4-hydroxy-3-methoxybenzaldehyde in 1,4-dioxane using piperidine as a catalyst. Reaction optimization includes solvent choice (e.g., 1,4-dioxane for high yields), temperature control (reflux at ~100°C), and purification via acidified ice/water precipitation and recrystallization . For analogs, substituents on the benzaldehyde (e.g., nitro groups) require adjustments in stoichiometry and reaction time to minimize by-products .

Q. How is the structural identity of this compound validated in academic research?

Structural confirmation relies on spectral and crystallographic

- NMR : NMR detects characteristic peaks (e.g., δ 1.69–1.75 ppm for CH groups in the thiazole ring; δ 7.2–8.1 ppm for aromatic protons) .

- X-ray crystallography : Monoclinic crystal systems (space group ) with unit cell parameters (e.g., Å, ) are resolved using SHELX software. Intermolecular interactions, such as C–H⋯O hydrogen bonds stabilizing the crystal lattice, are critical for verifying stereochemistry .

Q. What in vitro assays are used to evaluate its cytotoxic activity?

The compound is screened against cancer cell lines (e.g., MCF-7, HEPG-2) using the sulforhodamine B (SRB) assay. Key steps include:

- Cell culture : RPMI-1640 medium with 5% FBS and 2 mM glutamine at 37°C/5% CO.

- Dosage : IC values are calculated after 48-hour exposure (concentration range: 0.1–100 µM).

- Controls : DMSO (<0.5% v/v) and reference compounds (e.g., CHS-828) ensure assay validity .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking enhance understanding of its bioactivity?

- Electrostatic potential (ESP) maps : Generated via Multiwfn to identify nucleophilic/electrophilic regions, correlating with interactions in enzyme active sites (e.g., kinase binding pockets) .

- Docking studies : Autodock Vina or Schrödinger Suite predict binding affinities to targets like EGFR or PI3K. The 4-nitrophenylpiperazine moiety often shows strong hydrogen bonding with catalytic residues .

- ADMET prediction : SwissADME evaluates bioavailability (e.g., logP ~3.5 indicates moderate lipophilicity) and blood-brain barrier penetration .

Q. How do crystallographic data resolve contradictions in reported biological activities?

Discrepancies in cytotoxicity (e.g., variable IC across studies) may arise from stereochemical impurities. Single-crystal X-ray diffraction (SCXRD) confirms the (E)-isomer’s dominance, as the (Z)-form often exhibits reduced activity. For example, hydrogen-bonding patterns (e.g., S(6) ring motifs in the thiazole core) stabilize the active conformation, validated via ORTEP-3 visualizations . Refinement using SHELXL ensures <5% R-factor errors, minimizing structural ambiguity .

Q. What strategies address low solubility in pharmacological assays?

- Co-solvent systems : DMSO:water (1:9 v/v) or ethanol:PEG-400 mixtures improve solubility without cell membrane disruption .

- Prodrug modification : Acetylation of the 4-hydroxy group enhances logP by 0.8 units, verified via HPLC (C18 column, 70:30 acetonitrile:water mobile phase) .

- Nanoformulation : Liposomal encapsulation (e.g., 100 nm particles via solvent evaporation) increases bioavailability in pharmacokinetic models .

Methodological Notes

- Contradiction management : Cross-validate spectral data (e.g., compare experimental vs. computed IR spectra in Gaussian 16) to confirm functional groups .

- Crystallography : Use WinGX for data integration and Olex2 for structure solution, ensuring compatibility with IUCr standards .

- Biological assays : Include 3D tumor spheroid models (e.g., MCF-7 spheroids in Matrigel) to better mimic in vivo conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。